molecular formula C12H16N2O B13004418 1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone

1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B13004418
M. Wt: 204.27 g/mol
InChI Key: UCOZINOMUWYJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone is a compound that features a pyrrolidine ring and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of 3-methylpyridine with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by the addition of 3-methylpyridine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring and the methylpyridine moiety can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-[2-(3-methylpyridin-4-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C12H16N2O/c1-9-8-13-6-5-11(9)12-4-3-7-14(12)10(2)15/h5-6,8,12H,3-4,7H2,1-2H3

InChI Key

UCOZINOMUWYJBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2CCCN2C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.